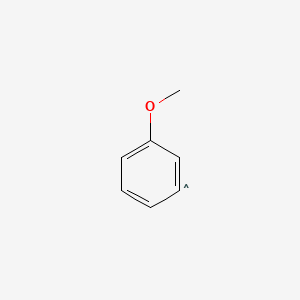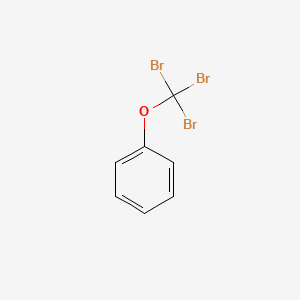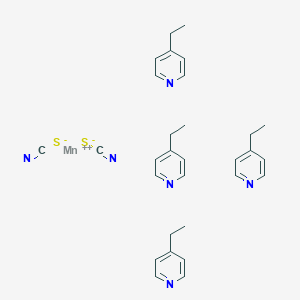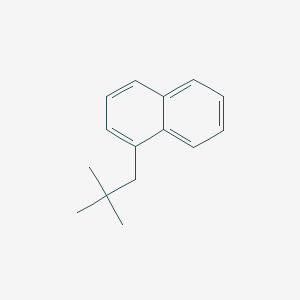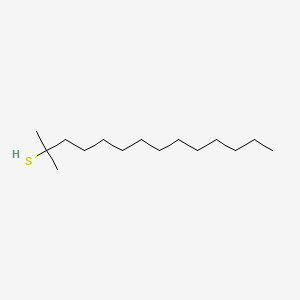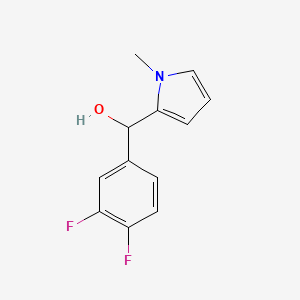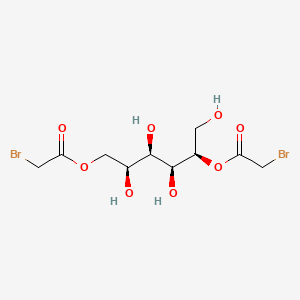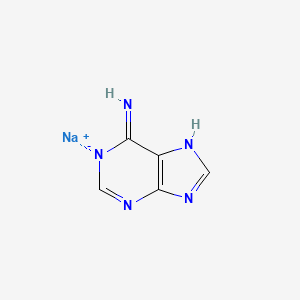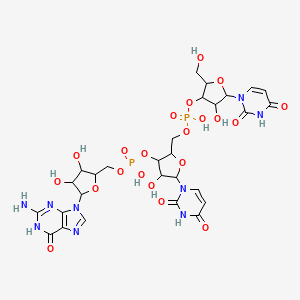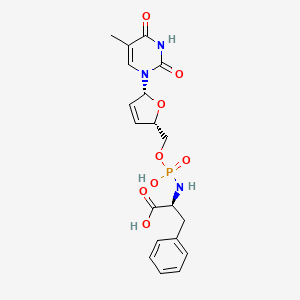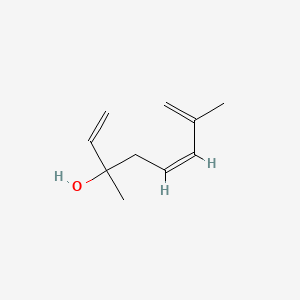
(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is an organic compound with a unique structure characterized by multiple double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the target compound. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The hydroxyl group in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: A similar compound with a different stereochemistry.
3,7-Dimethylocta-1,5-dien-3-ol: Lacks one of the double bonds present in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol.
3,7-Dimethylocta-1,5,7-trien-2-ol: Has a hydroxyl group at a different position.
Uniqueness
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific stereochemistry and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
54831-37-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5Z)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6- |
InChI Key |
ZJIQIJIQBTVTDY-SREVYHEPSA-N |
Isomeric SMILES |
CC(=C)/C=C\CC(C)(C=C)O |
Canonical SMILES |
CC(=C)C=CCC(C)(C=C)O |
boiling_point |
62.00 °C. @ 4.50 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



